Chemical structure of 4-Fluoro-2-nitrophenyl beta-d-galactopyranoside
Chemical structure of 4-Fluoro-2-nitrophenyl beta-d-galactopyranoside
Technical Monograph: 4-Fluoro-2-nitrophenyl -D-galactopyranoside (PFONPG)
Executive Summary
4-Fluoro-2-nitrophenyl
Its core value lies in the chemical shift anisotropy of the fluorine atom. Upon enzymatic hydrolysis, the electronic environment of the fluorine atom changes drastically, resulting in a distinct shift in the 19F NMR spectrum. This allows for deep-tissue, non-invasive monitoring of gene expression where optical methods fail due to light scattering.
Chemical Architecture & Properties
Structural Analysis
The molecule consists of two distinct domains linked by an O-glycosidic bond:
-
The Glycone (Sugar Moiety):
-D-galactopyranose. This unit ensures specificity for the -galactosidase enzyme. -
The Aglycone (Reporter Moiety): 4-Fluoro-2-nitrophenol.[1] This aromatic ring bears a fluorine atom at the para position and a nitro group at the ortho position relative to the phenolic oxygen.
Electronic Configuration:
-
Fluorine (C4): Acts as the NMR sensor. It is highly electronegative but small (Van der Waals radius similar to Hydrogen), minimizing steric hindrance for the enzyme.
-
Nitro Group (C2): An electron-withdrawing group (EWG). It lowers the pKa of the phenolic oxygen, making the aglycone a superior leaving group (
enhancement) compared to unsubstituted phenol.
Physicochemical Data Table[3]
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-fluoro-2-nitrophenoxy)oxane-3,4,5-triol |
| Common Acronym | PFONPG |
| CAS Number | 694439-20-8 |
| Molecular Formula | |
| Molecular Weight | 319.24 g/mol |
| Solubility | Soluble in DMSO, DMF, Water (moderate) |
| Detection Modality | 19F NMR / MRI (Chemical Shift) |
| ~5.0 - 6.0 ppm (Substrate vs. Product) |
Mechanism of Action
The utility of PFONPG rests on the principle of enzyme-activated chemical shift switching .
The Hydrolysis Event
-Galactosidase acts as a nucleophile, attacking the anomeric carbon (C1) of the galactose ring. The bond between the anomeric carbon and the glycosidic oxygen is cleaved.-
Substrate State: The phenolic oxygen is ether-linked. The electron density on the ring is stabilized by resonance, shielding the fluorine nucleus specific to the ether state.
-
Product State: The aglycone is released as 4-fluoro-2-nitrophenolate (at physiological pH). The negative charge on the oxygen (phenolate) donates electron density into the ring via resonance, significantly altering the shielding of the para-fluorine.
Pathway Visualization
The following diagram illustrates the enzymatic cleavage and the resulting signal separation.
Figure 1: Enzymatic hydrolysis pathway of PFONPG converting the silent substrate into the NMR-active aglycone reporter.
Synthesis & Preparation
Note: This protocol is based on standard Koenigs-Knorr glycosylation modifications adapted for fluorinated nitrophenyls.
Reagents[4]
-
Donor: 2,3,4,6-Tetra-O-acetyl-
-D-galactopyranosyl bromide. -
Promoter: Silver Oxide (
) or Quinoline/Silver Carbonate. -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
Synthetic Workflow
-
Activation: Dissolve 4-fluoro-2-nitrophenol in anhydrous DCM under nitrogen atmosphere.
-
Coupling: Add acetobromo-
-D-galactose (1.2 eq) and (1.5 eq). Stir in the dark at room temperature for 12–24 hours. -
Purification (Protected Intermediate): Filter through Celite to remove silver salts. Concentrate and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).
-
Deprotection: Dissolve the purified intermediate in dry Methanol. Add catalytic Sodium Methoxide (
, Zemplén conditions). Stir for 2 hours to remove acetyl groups. -
Final Isolation: Neutralize with Amberlite IR-120 (
form), filter, and evaporate to dryness. Recrystallize from Ethanol/Water.
Experimental Protocol: 19F NMR Assay
This protocol validates the activity of
Sample Preparation
-
Stock Solution: Prepare a 50 mM stock of PFONPG in DMSO-d6.
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (using
for lock if necessary). -
Reaction Mix: Combine 450
L Buffer + 50 L Cell Lysate/Enzyme Solution.
Data Acquisition
-
Pulse Sequence: Standard 19F single-pulse experiment (proton decoupled if high res is needed, though F-H coupling is often informative).
-
Reference: Use Trifluoroacetic acid (TFA) or Trichlorofluoromethane (
) as an external coaxial standard (set to 0 ppm or -76.5 ppm respectively). -
Time Course:
-
T=0: Add 10
L of PFONPG stock. Rapidly mix. -
Acquisition: Acquire spectra every 5 minutes for 60 minutes.
-
Interpretation
-
Substrate Peak: Observe the initial resonance of PFONPG (typically around -120 to -130 ppm depending on reference).
-
Product Peak: A new peak will emerge downfield (or upfield depending on solvent interactions) corresponding to the free 4-fluoro-2-nitrophenol.
-
Quantification: Integration of the Product Peak Area vs. Total Fluorine Area yields the % conversion.
Figure 2: Operational workflow for using PFONPG as a gene reporter probe.
References
-
Yu, J. X., et al. (2004).[3][4][5] "A novel NMR approach to assessing gene transfection: 4-fluoro-2-nitrophenyl-beta-D-galactopyranoside as a prototype reporter molecule for beta-galactosidase." Magnetic Resonance in Medicine, 51(6), 616-620.[3][4][5][6]
-
Cui, W., et al. (2004).[5] "Novel NMR platform for detecting gene transfection: synthesis and evaluation of fluorinated phenyl beta-D-galactosides." Bioconjugate Chemistry, 15(6), 1334-1341.
-
Kodibagkar, V. D., et al. (2006). "Imaging beta-galactosidase activity using 19F chemical shift imaging of LacZ gene-reporter molecule 2-fluoro-4-nitrophenol-beta-D-galactopyranoside." Magnetic Resonance Imaging, 24(7), 959-962.
-
Mason, R. P., et al. (2010). "The design of 19F NMR reporter probes for the detection of beta-galactosidase." Current Medicinal Chemistry, 17(26), 2886–2898.
Sources
- 1. 4-Fluoro-2-nitrophenol 99 394-33-2 [sigmaaldrich.com]
- 2. S-Gal®, A Novel 1H MRI Reporter for β-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Dual 19F/1H MR gene reporter molecules for in vivo detection of β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic Resonance Reporter Gene Imaging [thno.org]
- 6. Fluorine (19F) MRS and MRI in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
